dopsisamine
Description
Dopsisamine is a novel polyamine-class antibiotic produced by Nocardiopsis mutabilis subsp. cryophilis (strain TS-1980), a halotolerant actinomycete with intrinsic resistance to aminoglycosides . This strain was isolated from unique ecological niches, such as cold environments, and exhibits growth capabilities at lower temperatures compared to its parent species . Its unique structure, characterized by a polyamine backbone, distinguishes it from other antibiotic classes such as aminoglycosides and β-lactams .
Properties
CAS No. |
101706-34-7 |
|---|---|
Molecular Formula |
C9H8F2O2 |
Synonyms |
dopsisamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Dopsisamine vs. Sporaricin
- Sporaricin: A structurally complex aminoglycoside antibiotic produced by Saccharopolyspora hirsuta subsp. kobensis. It targets bacterial ribosomes, inhibiting protein synthesis .
- Key Differences: Class: this compound (polyamine) vs. Sporaricin (aminoglycoside). Spectrum: Sporaricin shows activity against both Gram-positive and Gram-negative bacteria, unlike this compound, which is less effective against Gram-negatives .
This compound vs. Kistamicins A/B
- Kistamicins : Antiviral antibiotics with a macrocyclic structure. They inhibit viral replication by targeting RNA polymerase .
- Key Differences :
This compound vs. 3-Deoxysamine
- 3-Deoxysamine: A soil-derived antibiotic from Nocardiopsis trehalosi, structurally related to this compound but with a deoxygenated sugar moiety .
- Key Differences :
Antimicrobial Activity and Resistance Profiles
The table below summarizes critical differences in bioactivity and resistance mechanisms:
Mechanistic and Pharmacological Insights
- This compound: Likely disrupts cell membrane integrity via polyamine-mediated pore formation, a mechanism distinct from ribosomal-targeting aminoglycosides .
- 3-Deoxysamine : Inhibits mycolic acid synthesis in M. tuberculosis, a target absent in this compound’s spectrum .
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